molecular formula C13H11N3 B15248254 2-(m-Tolyl)-2H-benzo[d][1,2,3]triazole

2-(m-Tolyl)-2H-benzo[d][1,2,3]triazole

Katalognummer: B15248254
Molekulargewicht: 209.25 g/mol
InChI-Schlüssel: NYWXVXOJEFSARE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(m-Tolyl)-2H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse chemical properties and potential biological activities. The structure of this compound consists of a triazole ring fused with a benzene ring and a tolyl group attached to the triazole ring. This unique structure imparts specific chemical and biological properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(m-Tolyl)-2H-benzo[d][1,2,3]triazole can be achieved through various synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the “click chemistry” approach. This reaction is typically carried out in the presence of a copper catalyst, such as copper(I) iodide, under mild conditions. The reaction proceeds efficiently, yielding the desired triazole compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the click chemistry approach makes it suitable for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-(m-Tolyl)-2H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(m-Tolyl)-2H-benzo[d][1,2,3]triazole has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(m-Tolyl)-2H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of cytochrome P450 enzymes, leading to antifungal effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Vergleich Mit ähnlichen Verbindungen

2-(m-Tolyl)-2H-benzo[d][1,2,3]triazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Eigenschaften

Molekularformel

C13H11N3

Molekulargewicht

209.25 g/mol

IUPAC-Name

2-(3-methylphenyl)benzotriazole

InChI

InChI=1S/C13H11N3/c1-10-5-4-6-11(9-10)16-14-12-7-2-3-8-13(12)15-16/h2-9H,1H3

InChI-Schlüssel

NYWXVXOJEFSARE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)N2N=C3C=CC=CC3=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.